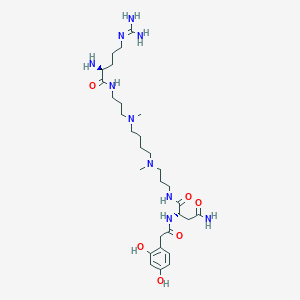
Argiotoxin 673
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argiotoxin 673 is a potent neurotoxin that belongs to the family of argiotoxins. It is a peptide that is derived from the venom of the spider Argiope lobata, which is found in Japan. Argiotoxin 673 has been extensively studied for its ability to inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
作用機序
Argiotoxin 673 binds to the Argiotoxin 673 receptor and blocks the ion channel that allows calcium ions to enter the cell. This inhibition of the Argiotoxin 673 receptor leads to a decrease in synaptic plasticity and a reduction in learning and memory. The Argiotoxin 673 receptor is also involved in the regulation of neuronal excitability, and inhibition of the receptor can lead to a decrease in epileptic activity.
生化学的および生理学的効果
Argiotoxin 673 has been shown to have several biochemical and physiological effects. It can induce apoptosis in various cell types, including neurons, through the activation of caspases. It can also increase the release of glutamate, which is a neurotransmitter that plays a crucial role in synaptic plasticity. Argiotoxin 673 has been shown to have neuroprotective effects in various animal models of neurological disorders, including stroke and traumatic brain injury.
実験室実験の利点と制限
Argiotoxin 673 has several advantages for lab experiments. It is a potent and selective antagonist of the Argiotoxin 673 receptor, which makes it an excellent tool for studying the receptor's function. It can also be easily synthesized using SPPS methods. However, argiotoxin 673 has some limitations. It is a neurotoxin and can be toxic to cells and animals at high doses. It also has a short half-life in vivo, which limits its use in animal models.
将来の方向性
There are several future directions for research on argiotoxin 673. One direction is to investigate the potential therapeutic applications of argiotoxin 673 in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to develop more potent and selective Argiotoxin 673 receptor antagonists that can be used in animal models and potentially in humans. Finally, the use of argiotoxin 673 in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
合成法
Argiotoxin 673 can be synthesized using solid-phase peptide synthesis (SPPS) methods. The SPPS involves the stepwise assembly of amino acids on a solid support, which is usually a resin. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic methods.
科学的研究の応用
Argiotoxin 673 has been widely used in scientific research to study the Argiotoxin 673 receptor and its role in synaptic plasticity, learning, and memory. It has been shown to be a potent and selective antagonist of the Argiotoxin 673 receptor, which makes it an excellent tool for studying the receptor's function. Argiotoxin 673 has also been used to investigate the role of the Argiotoxin 673 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
111924-44-8 |
|---|---|
製品名 |
Argiotoxin 673 |
分子式 |
C30H54N10O6 |
分子量 |
650.8 g/mol |
IUPAC名 |
(2S)-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]butyl-methylamino]propyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C30H54N10O6/c1-39(16-6-12-35-28(45)23(31)8-5-11-37-30(33)34)14-3-4-15-40(2)17-7-13-36-29(46)24(20-26(32)43)38-27(44)18-21-9-10-22(41)19-25(21)42/h9-10,19,23-24,41-42H,3-8,11-18,20,31H2,1-2H3,(H2,32,43)(H,35,45)(H,36,46)(H,38,44)(H4,33,34,37)/t23-,24-/m0/s1 |
InChIキー |
VKZLKNJDFHRROD-ZEQRLZLVSA-N |
異性体SMILES |
CN(CCCCN(C)CCCNC(=O)[C@H](CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
正規SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
同義語 |
argiotoxin 673 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



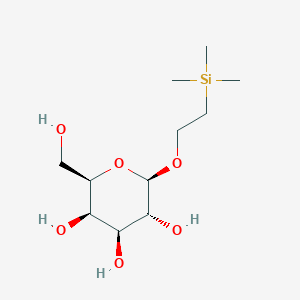
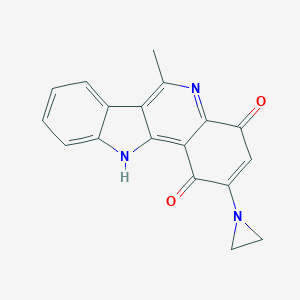
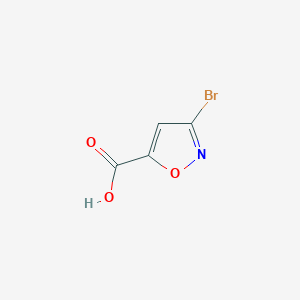
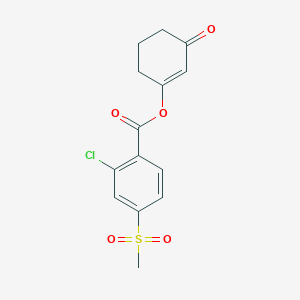
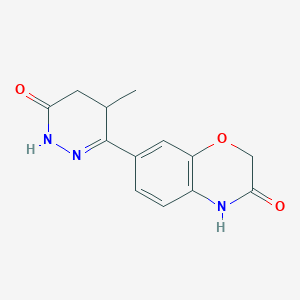
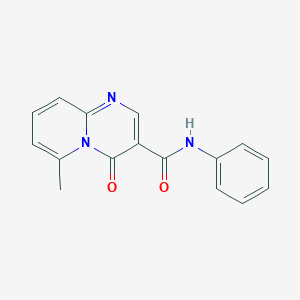
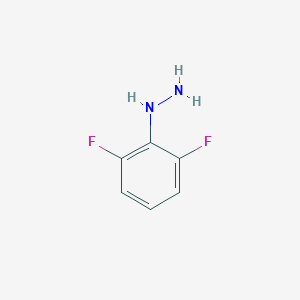
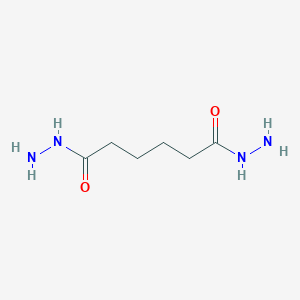
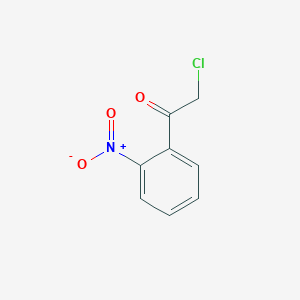
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
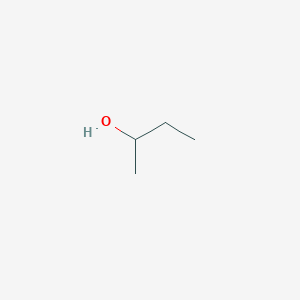
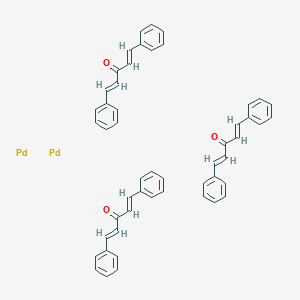
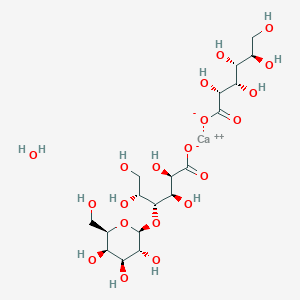
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)